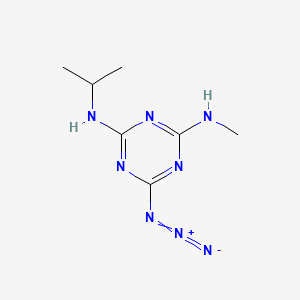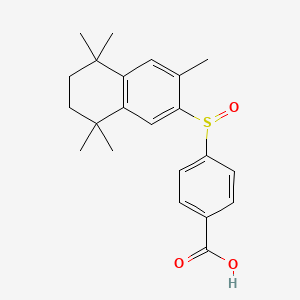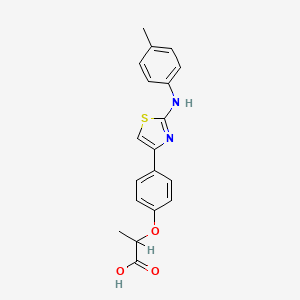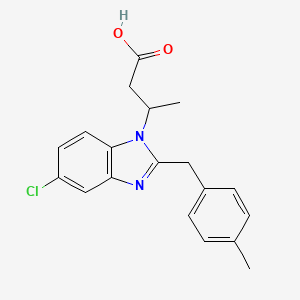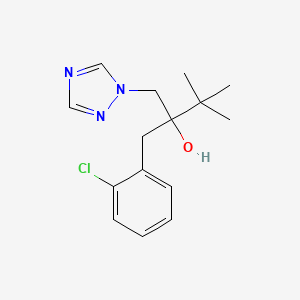
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and 2-hydroxy-3,3-dimethylbutylamine.
Formation of Intermediate: The reaction between 2-chlorobenzyl chloride and 2-hydroxy-3,3-dimethylbutylamine forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization with 1,2,4-triazole under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Applications De Recherche Scientifique
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests and weeds.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. For example, in antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
Comparaison Avec Des Composés Similaires
1-(2-(2-Chlorobenzyl)-2-hydroxy-3,3-dimethylbutyl)-1,2,4-triazole can be compared with other triazole derivatives such as:
Fluconazole: A well-known antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against a wide range of fungal infections.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and properties compared to other triazole derivatives.
Propriétés
Numéro CAS |
76674-05-0 |
|---|---|
Formule moléculaire |
C15H20ClN3O |
Poids moléculaire |
293.79 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-3,3-dimethyl-2-(1,2,4-triazol-1-ylmethyl)butan-2-ol |
InChI |
InChI=1S/C15H20ClN3O/c1-14(2,3)15(20,9-19-11-17-10-18-19)8-12-6-4-5-7-13(12)16/h4-7,10-11,20H,8-9H2,1-3H3 |
Clé InChI |
DETXAJGVVCIVAK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CC1=CC=CC=C1Cl)(CN2C=NC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



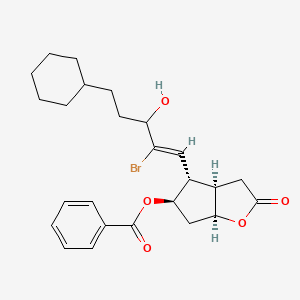
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;sulfuric acid](/img/structure/B15188561.png)
